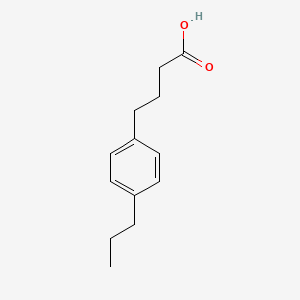

4-(4-propylphenyl)butanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWVRQFQUNIIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445711 | |

| Record name | Benzenebutanoic acid, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25711-53-9 | |

| Record name | Benzenebutanoic acid, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Propylphenyl Butanoic Acid

Established Synthetic Pathways for Aryl-Butanoic Acids

The traditional synthesis of 4-(4-propylphenyl)butanoic acid often relies on well-documented reactions that are broadly applicable to the synthesis of various aryl-alkanoic acids. These pathways typically involve a two-step process: the formation of a keto-acid intermediate followed by a reduction step.

Friedel-Crafts Acylation and Subsequent Reductions

A cornerstone in the synthesis of aryl ketones, the Friedel-Crafts acylation, followed by a reduction of the resulting ketone, provides a reliable route to this compound. This two-stage approach allows for the regioselective introduction of the butanoic acid chain onto the aromatic ring.

The initial step in this pathway involves the Friedel-Crafts acylation of propylbenzene (B89791) with succinic anhydride (B1165640). This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). In this reaction, the acylium ion generated from succinic anhydride and the Lewis acid attacks the propylbenzene ring. Due to the ortho-, para-directing nature of the propyl group, the acylation occurs predominantly at the para position, yielding 4-oxo-4-(4-propylphenyl)butanoic acid as the primary product.

The general mechanism involves the formation of a reactive acylium ion from the acid anhydride and the Lewis acid catalyst. stackexchange.comresearchgate.net This electrophile is then attacked by the electron-rich aromatic ring, leading to a temporary loss of aromaticity which is restored by deprotonation to yield the aryl ketone. stackexchange.comresearchgate.net

Table 1: Friedel-Crafts Acylation of Propylbenzene

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Propylbenzene | Succinic Anhydride | AlCl₃ | 4-oxo-4-(4-propylphenyl)butanoic acid |

To obtain the final product, the carbonyl group of the 4-oxo-4-(4-propylphenyl)butanoic acid intermediate must be reduced to a methylene (B1212753) group (-CH₂-). Several classic reduction methods are effective for this transformation, with the choice often depending on the presence of other functional groups in the molecule.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the aryl ketone to an alkane. wikipedia.orgorganic-chemistry.org The Clemmensen reduction is particularly well-suited for substrates that are stable in strongly acidic conditions. wikipedia.orgorganic-chemistry.org The reaction is effective for aryl-alkyl ketones, such as the intermediate formed from the Friedel-Crafts acylation. wikipedia.org

Wolff-Kishner Reduction : An alternative to the Clemmensen reduction, the Wolff-Kishner reduction is performed under basic conditions. wikipedia.orgalfa-chemistry.com The reaction involves the formation of a hydrazone intermediate from the ketone and hydrazine (B178648) (N₂H₄), which is then heated with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgnumberanalytics.com This method is ideal for substrates that are sensitive to acid. alfa-chemistry.com A modification by Huang-Minlon, which involves carrying out the reaction in a high-boiling solvent like diethylene glycol, often leads to higher yields and shorter reaction times. wikipedia.org

Catalytic Hydrogenation : This method involves the reduction of the carbonyl group using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). While catalytic hydrogenation can be effective, it may also reduce the aromatic ring under harsh conditions. However, specific catalytic systems have been developed for the selective hydrogenation of keto-acids. For instance, a ruthenium catalyst with a chiral ligand has been used for the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids, and this has been applied to the hydrogenation of 2-oxo-4-phenylbutanoic acid. acs.orgnih.gov

Table 2: Reduction of 4-oxo-4-(4-propylphenyl)butanoic acid

| Starting Material | Reduction Method | Reagents | Product |

| 4-oxo-4-(4-propylphenyl)butanoic acid | Clemmensen Reduction | Zn(Hg), HCl | This compound |

| 4-oxo-4-(4-propylphenyl)butanoic acid | Wolff-Kishner Reduction | H₂NNH₂, KOH | This compound |

| 4-oxo-4-(4-propylphenyl)butanoic acid | Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | This compound |

Utilization of Butyrolactone in Phenylbutanoic Acid Synthesis

Another established method for the synthesis of 4-arylbutanoic acids involves the use of γ-butyrolactone as the four-carbon source in a Friedel-Crafts type reaction. In this approach, propylbenzene reacts with γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com This reaction directly forms the carbon-carbon bond between the aromatic ring and the butanoic acid chain. A subsequent workup with a base, followed by acidification, yields the desired this compound. masterorganicchemistry.com

Hydrolysis of Ester Precursors for this compound Formation

The synthesis of this compound can also be accomplished through the hydrolysis of its corresponding ester precursors. This method is particularly useful as a final step in a multi-step synthesis where the carboxylic acid functionality might interfere with earlier reactions and is therefore protected as an ester.

The hydrolysis can be carried out under either acidic or basic conditions. organic-chemistry.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. organic-chemistry.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide. organic-chemistry.org The reaction initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method often proceeds to completion and can result in high yields. organic-chemistry.org For example, the hydrolysis of an ethyl butanoate derivative with sodium hydroxide yields the corresponding butanoic acid and ethanol. nih.gov

Novel and Advanced Synthetic Strategies

While the classical methods described above are robust, ongoing research in organic synthesis seeks to develop more efficient, sustainable, and versatile strategies. For the synthesis of 4-arylbutanoic acids like this compound, these advanced strategies often focus on novel C-C bond-forming reactions.

Metal-catalyzed cross-coupling reactions have become a powerful tool in modern organic synthesis. The development of methods for the α-arylation of carbonyl compounds represents a significant advance. nih.gov These reactions, often catalyzed by palladium or other transition metals, allow for the direct formation of a bond between an aromatic ring and the carbon atom alpha to a carbonyl group. While not a direct synthesis of the target molecule, the principles could be adapted in novel synthetic designs.

Another area of research involves the development of new C-C bond formation reactions through the use of organocatalysis or novel reagents. For instance, the addition of ammonium (B1175870) ylides to arylaldehydes has been shown to be a facile approach to creating β-aryl-β-hydroxy α-amino acid frameworks, demonstrating novel ways to construct carbon-carbon bonds adjacent to an aromatic ring. nih.gov

Furthermore, advancements in catalytic hydrogenation offer milder and more selective ways to perform reductions. The use of frustrated Lewis pairs for the catalytic hydrogenation of various substrates is an area of active development, potentially offering alternatives to traditional metal catalysts for the reduction of keto-intermediates. researchgate.net

While direct novel synthetic routes specifically for this compound are not extensively reported, the continuous evolution of synthetic methodologies for forming C-C bonds and for selective reductions promises the future development of more advanced and efficient pathways to this and related compounds.

Stereoselective Synthesis Approaches to Analogues of this compound

The development of stereoselective synthesis is crucial for producing chiral molecules with specific biological activities. For analogues of this compound, asymmetric catalysis provides a powerful tool to control stereochemistry.

A notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a structural analogue. orgsyn.org This process utilizes a rhodium-catalyzed asymmetric 1,4-addition. The key step involves the reaction of (4-bromophenyl)boronic acid with ethyl (E)-but-2-enoate. The stereoselectivity of the reaction is directed by a chiral phosphine (B1218219) ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org This catalyst system facilitates the conjugate addition to form the chiral carbon center with high enantiomeric excess. The resulting ethyl ester is then hydrolyzed using a base, such as sodium hydroxide, to yield the desired (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This methodology demonstrates a robust and scalable route to chiral phenylbutanoic acid derivatives.

| Target Analogue | Key Reaction | Reactants | Catalyst System | Outcome |

|---|---|---|---|---|

| (S)-3-(4-Bromophenyl)butanoic Acid | Asymmetric 1,4-Addition | (4-bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | Bis(norbornadiene)rhodium(I) tetrafluoroborate, (R)-BINAP | High yield (73%) and high enantiomeric purity (>99% ee). orgsyn.org |

Electrocatalytic Methodologies for Carbon-Carbon Bond Formation in Butanoic Acids

Electrocatalysis is an emerging field that utilizes electrical energy to drive chemical reactions, offering a sustainable alternative to conventional methods that often require harsh reagents. The formation of carbon-carbon bonds to synthesize carboxylic acids is an area of active research.

A significant study in this area demonstrated the electrocatalytic reduction of carbon dioxide (CO₂) to acetic acid. rsc.org While the product is a shorter-chain carboxylic acid, the underlying principles of C-C bond formation are directly relevant. In this process, a flow electrocatalytic reactor operating at room temperature and atmospheric pressure uses copper nanoparticles supported on carbon nanotubes as the catalyst. rsc.org The reaction mechanism involves the critical step of C-C bond formation, which is proposed to occur through the reaction of a CO₂ radical anion (CO₂˙⁻) with a surface-adsorbed methyl-like species. rsc.org This research showcases the potential of using CO₂, a greenhouse gas, as a C1 feedstock for the synthesis of more complex molecules like butanoic acids, representing a promising avenue for future synthetic methodologies.

| Reaction | Catalyst | Reactants | Key Finding |

|---|---|---|---|

| Electrocatalytic reduction of CO₂ to Acetic Acid | Copper nanoparticles on carbon nanotubes | CO₂, H₂O | Demonstrated C-C bond formation from CO₂ to a carboxylic acid, with a proposed mechanism involving a CO₂ radical anion. rsc.org |

Green Chemistry Approaches in Aromatic Butanoic Acid Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of aromatic butanoic acids and their derivatives.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers high selectivity under mild conditions. An improved chemoenzymatic synthesis of (S)-3-aminobutanoic acid was developed using the commercially available enzyme Candida antarctica lipase (B570770) B. This reaction proceeds in a solvent-free, one-pot process, significantly reducing waste and avoiding the need for traditional column chromatography with organic solvents. rsc.org

Use of Greener Oxidants: Many syntheses of carboxylic acids involve the oxidation of aldehydes. A green protocol utilizes hydrogen peroxide (H₂O₂), an environmentally benign oxidant that produces only water as a byproduct, in the presence of a selenium catalyst. mdpi.com This method allows for the efficient conversion of various aldehydes into their corresponding carboxylic acids in water, avoiding the use of hazardous heavy metal oxidants and organic solvents. mdpi.com

Recyclable Catalysts and Solvent-Free Conditions: The use of reusable catalysts and the elimination of solvents are core tenets of green chemistry. Brønsted acidic ionic liquids have been employed as efficient and recyclable catalysts for Fischer esterification. researchgate.net These reactions can be carried out smoothly at room temperature under solvent-free conditions, providing excellent yields and allowing the catalyst to be recovered and reused multiple times without significant loss of activity. researchgate.net While this example pertains to ester synthesis, the principles are directly applicable to other acid-catalyzed reactions in the synthesis of aromatic butanoic acids.

| Green Approach | Example Reaction | Key Green Feature | Source |

|---|---|---|---|

| Chemoenzymatic Synthesis | Synthesis of (S)-3-aminobutanoic acid | Use of lipase B enzyme, solvent-free one-pot process, high enantioselectivity. | rsc.org |

| Green Oxidation | Oxidation of aldehydes to carboxylic acids | Use of H₂O₂ as a clean oxidant and water as a solvent. | mdpi.com |

| Recyclable Catalysis | Fischer esterification with acidic ionic liquids | Solvent-free conditions, room temperature, and a reusable catalyst. | researchgate.net |

Retrosynthetic Analysis of 4 4 Propylphenyl Butanoic Acid

Identification of Key Disconnections for the Butanoic Acid Scaffold

Carbon-Carbon Bond Disconnections for Phenyl-Alkyl Chains

A primary strategy for simplifying the target molecule is the disconnection of the carbon-carbon bond between the phenyl ring and the butanoic acid side chain. This disconnection is a logical step as numerous well-established reactions exist for the formation of such bonds, including Friedel-Crafts acylation or alkylation reactions.

Another key C-C bond disconnection to consider is within the butanoic acid chain itself. For instance, a disconnection between the alpha and beta carbons of the carboxylic acid could lead to simpler precursors. This approach often involves envisioning reactions such as the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. youtube.com

Functional Group Interconversions (FGI) in Retrosynthesis Planning

Functional Group Interconversion (FGI) is a powerful tool in retrosynthesis, allowing for the conversion of one functional group into another to facilitate a key disconnection or simplify the synthesis. slideshare.netimperial.ac.uk In the context of 4-(4-propylphenyl)butanoic acid, the carboxylic acid group can be retrosynthetically derived from a variety of other functional groups.

For example, the carboxylic acid can be seen as an oxidation product of a primary alcohol or an aldehyde. slideshare.netsolubilityofthings.com This FGI allows for the disconnection of the butanoic acid side chain to precursors that might be more readily assembled. Another important FGI is the hydrolysis of a nitrile. This opens up a retrosynthetic pathway where the butanoic acid is formed from a precursor containing a cyano group, which can be introduced via nucleophilic substitution. youtube.com

Strategic Synthons and Synthetic Equivalents for this compound

Following the identification of key disconnections, the next step is to define the resulting synthons and their corresponding synthetic equivalents. chemistnotes.com Synthons are idealized, charged fragments resulting from a disconnection, while synthetic equivalents are the real-world reagents used to perform the corresponding synthetic step. chemistnotes.comwikipedia.org

A disconnection of the C-C bond between the propyl group and the phenyl ring would generate a propyl cation synthon and a phenyl anion synthon. The synthetic equivalent for the propyl cation could be propyl bromide, while the phenyl anion could be represented by a Grignard reagent such as 4-bromophenylmagnesium bromide.

Alternatively, a Friedel-Crafts acylation approach would involve an acylium ion synthon and a propylbenzene (B89791) nucleophile. The synthetic equivalent for the acylium ion would be an acyl chloride, such as succinic anhydride (B1165640) or a derivative thereof.

| Disconnection Strategy | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |

| Friedel-Crafts Acylation | 4-Propylphenyl nucleophile | Propylbenzene | Acylium cation | Succinic anhydride |

| Grignard Reaction | 4-Butanoic acid phenyl anion | 4-Bromobutanoic acid derivative | Propyl cation | Propyl Grignard reagent |

| Nitrile Hydrolysis | 4-Propylbenzyl anion | 4-Propylbenzyl bromide | Cyanide anion | Sodium cyanide |

Multistep Retrosynthetic Pathways and Divergent Synthesis Strategies

The combination of various disconnections and FGIs allows for the development of multiple retrosynthetic pathways. savemyexams.comvapourtec.com A convergent synthesis, where different fragments of the molecule are synthesized separately and then joined, is often more efficient than a linear synthesis. youtube.com

Pathway A: Friedel-Crafts Acylation Route

This pathway begins with the disconnection of the bond between the carbonyl carbon and the phenyl ring. This leads to propylbenzene and succinic anhydride as the starting materials. The forward synthesis would involve the Friedel-Crafts acylation of propylbenzene with succinic anhydride, followed by reduction of the resulting ketone to yield this compound.

Pathway B: Grignard Reaction Route

An alternative pathway involves the disconnection of the bond between the propyl group and the phenyl ring. This would suggest a Grignard reaction between a propyl magnesium halide and a suitable 4-phenylbutanoic acid derivative.

Pathway C: Nitrile Hydrolysis Route

This pathway utilizes an FGI approach. The carboxylic acid is retrosynthetically converted to a nitrile. This allows for a disconnection leading to 4-propylbenzyl halide and a three-carbon nitrile-containing fragment. The synthesis would involve the alkylation of a suitable carbanion with 4-propylbenzyl halide, followed by hydrolysis of the nitrile.

Mechanistic Studies and Reaction Kinetics of 4 4 Propylphenyl Butanoic Acid Transformations

Elucidation of Reaction Mechanisms Involving Butanoic Acid Derivatives

The reactivity of 4-(4-propylphenyl)butanoic acid is largely dictated by its constituent functional groups: the phenyl ring, the alkyl side chain, and the carboxylic acid moiety. The interplay of these groups governs the mechanistic pathways of its various transformations.

Investigation of Electrophilic Aromatic Substitution Mechanisms on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the phenyl ring of this compound is susceptible to such reactions. masterorganicchemistry.commasterorganicchemistry.com The mechanism of EAS generally proceeds through a two-step process:

Attack of the Electrophile: The aromatic π-system acts as a nucleophile, attacking an electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comchemistrysteps.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. This step is generally fast. masterorganicchemistry.com

The propyl group (-CH2CH2CH3) on the phenyl ring is an ortho-, para-directing activator. This is due to its electron-donating inductive effect, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. The butanoic acid side chain, being an electron-withdrawing group, deactivates the ring towards electrophilic attack. However, its influence is attenuated by the intervening alkyl chain.

The general mechanism can be depicted as follows:

Step 1 (Rate-determining): Benzene (B151609) derivative + E+ → Arenium ion intermediate

Step 2 (Fast): Arenium ion intermediate + Base → Substituted benzene derivative + HB+

The stability of the arenium ion is a key factor in determining the reaction rate and regioselectivity. For this compound, attack at the positions ortho to the propyl group is favored due to the stabilizing effect of the alkyl group.

Mechanistic Pathways of Oxidation Reactions Involving Keto-Butanoic Acids

The oxidation of keto-butanoic acids, such as 4-oxo-4-phenylbutanoic acid, provides valuable insights into the reactivity of the butanoic acid chain. Studies on the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents, like tripropylammonium (B8586437) fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC), reveal a mechanism that is first order with respect to the keto-acid, the oxidizing agent, and H+ ions. orientjchem.orgderpharmachemica.comscholarsresearchlibrary.com

Protonation of the oxidizing agent.

Enolization of the keto-acid, which is acid-catalyzed.

Attack of the protonated oxidizing agent on the enol form, leading to the formation of a complex.

Decomposition of the complex to yield the final products, often involving cleavage of the carbon-carbon bond adjacent to the carbonyl group.

The oxidation of fatty acids, a related process, occurs in mitochondria and involves the breakdown of acyl-CoA derivatives to acetyl-CoA, generating significant amounts of ATP. mhmedical.com This process is aerobic and requires NAD+ and FAD as coenzymes. mhmedical.com While not directly analogous, it highlights the general principles of oxidizing carbon chains.

Acid- and Base-Catalyzed Reaction Mechanisms for Butanoic Acid Conversions

The carboxylic acid group of this compound is central to its acid-base chemistry and a variety of catalyzed reactions.

Acid-Catalyzed Reactions:

Esterification: In the presence of an acid catalyst, butanoic acid derivatives can react with alcohols to form esters. youtube.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.comchemistrysteps.com This is a reversible process, and an excess of the alcohol is often used to drive the equilibrium towards the product. chemistrysteps.com

Base-Catalyzed Reactions:

Neutralization: Butanoic acid, being a weak acid, reacts with strong bases like sodium hydroxide (B78521) in a neutralization reaction to form a salt (sodium butanoate) and water. youtube.com

Saponification (Ester Hydrolysis): The hydrolysis of esters derived from butanoic acid can be catalyzed by a base. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of an alkoxide ion results in a carboxylic acid, which is then deprotonated by the strong base to form a carboxylate salt. chemistrysteps.comyoutube.com This final deprotonation step makes the reaction essentially irreversible. chemistrysteps.com

Kinetic Analysis of Reaction Rates

Kinetic studies provide quantitative data on how reaction rates are influenced by factors such as concentration, temperature, and the solvent.

Determination of Rate Laws and Order of Reactions

The rate law for a reaction is a mathematical expression that relates the reaction rate to the concentrations of the reactants. openstax.org It is determined experimentally and cannot be simply deduced from the stoichiometry of the balanced chemical equation. libretexts.orgkhanacademy.org The general form of a rate law is:

Rate = k[A]^m[B]^n

where:

k is the rate constant.

[A] and [B] are the molar concentrations of the reactants. openstax.org

m and n are the reaction orders with respect to each reactant and are determined experimentally. openstax.orgkhanacademy.org

For the oxidation of 4-oxo-4-phenylbutanoic acid, kinetic studies have shown that the reaction is first order with respect to the keto-acid, the oxidizing agent, and H+ ions. orientjchem.orgderpharmachemica.comscholarsresearchlibrary.com This indicates that the rate-determining step involves one molecule of each of these species.

Table 1: Kinetic Data for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Reactant | Order of Reaction |

| 4-Oxo-4-phenylbutanoic Acid | 1 |

| Tripropylammonium fluorochromate (TriPAFC) | 1 |

| H+ | 1 |

This table is based on findings from studies on the oxidation of 4-oxo-4-phenylbutanoic acid. orientjchem.orgderpharmachemica.com

The method of initial rates is a common experimental approach to determine reaction orders. It involves measuring the initial reaction rate at different initial concentrations of the reactants. openstax.org

Solvent Effects on Reaction Kinetics of Aromatic Butanoic Acids

The choice of solvent can significantly impact the rate of a chemical reaction. wikipedia.org Solvents can influence reaction rates by stabilizing or destabilizing the reactants, transition states, or intermediates. wikipedia.orgchemrxiv.org

In the case of electrophilic aromatic substitution, the polarity of the solvent can affect the stability of the arenium ion intermediate. quora.com Polar solvents can stabilize this charged intermediate, potentially increasing the reaction rate. However, the specific effects can be complex and depend on the details of the reaction mechanism. quora.com

For the oxidation of 4-oxo-4-phenylbutanoic acid, studies have been conducted in binary mixtures of acetic acid and water. orientjchem.orgscholarsresearchlibrary.com It was observed that the reaction rate increases as the proportion of acetic acid in the solvent medium increases. This is attributed to the decrease in the dielectric constant of the medium, which can favor the enolization of the keto-acid and the formation of the protonated oxidizing agent. orientjchem.org A linear relationship between the logarithm of the rate constant and the inverse of the dielectric constant suggests an interaction between a positive ion and a dipolar molecule. orientjchem.orgscholarsresearchlibrary.com

Table 2: Effect of Solvent Composition on the Rate of Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Acetic Acid (%) | Water (%) | Dielectric Constant (ε) | Rate Constant (k) |

| 50 | 50 | Lower | Increases |

| 60 | 40 | ↓ | ↑ |

| 70 | 30 | ↓ | ↑ |

This table illustrates the general trend observed in studies on the oxidation of 4-oxo-4-phenylbutanoic acid in acetic acid-water mixtures. orientjchem.orgscholarsresearchlibrary.com The specific values for dielectric constant and rate constant would depend on the exact experimental conditions.

The Hughes-Ingold rules provide a general framework for predicting the effect of solvent polarity on reaction rates based on the charge development in the transition state relative to the reactants. wikipedia.org An increase in solvent polarity generally accelerates reactions where the transition state is more charged than the reactants and decelerates reactions where it is less charged. wikipedia.org

Thermodynamic Parameters of Activation (e.g., Activation Energy, Enthalpy, Entropy)

A thorough review of available scientific literature reveals a notable absence of specific studies detailing the thermodynamic parameters of activation for transformations involving this compound. While kinetic and thermodynamic studies are crucial for understanding the reactivity and mechanism of chemical reactions, research has not been published that focuses on the activation energy (Ea), enthalpy of activation (ΔH‡), or entropy of activation (ΔS‡) for reactions of this particular compound.

In contrast, extensive research has been conducted on the structurally related compound, 4-oxo-4-phenyl butanoic acid. For instance, studies on the oxidation of 4-oxo-4-phenyl butanoic acid by various oxidizing agents have provided detailed insights into its thermodynamic activation parameters. These studies have calculated values for enthalpy and entropy of activation, which are instrumental in elucidating the reaction mechanisms. However, it is imperative to distinguish that these findings are not applicable to this compound, as the presence of a carbonyl group in the 'oxo' derivative significantly influences its electronic properties and, consequently, its reaction kinetics and thermodynamics.

The lack of data for this compound highlights a specific gap in the current body of chemical research. Future experimental investigations would be necessary to determine the thermodynamic parameters of activation for its various transformations. Such studies would typically involve:

Kinetic Experiments: Measuring the rate of reaction at different temperatures.

Arrhenius and Eyring Plots: Using the data from kinetic experiments to plot ln(k) versus 1/T (Arrhenius plot) or ln(k/T) versus 1/T (Eyring plot) to calculate the activation energy and the enthalpy and entropy of activation, respectively.

Without such dedicated research, any discussion on the thermodynamic parameters of activation for this compound would be purely speculative. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Advanced Spectroscopic Characterization and Structural Insights of 4 4 Propylphenyl Butanoic Acid

X-ray Crystallographic Analysis for Molecular and Supramolecular Architecture

While the specific crystal structure of 4-(4-propylphenyl)butanoic acid is not publicly available, analysis of closely related compounds provides significant insight into its likely molecular and supramolecular characteristics.

X-ray crystallography on analogous structures, such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid and 4-[(4-chlorophenyl)carbamoyl]butanoic acid, demonstrates how this technique precisely determines bond lengths, bond angles, and torsion angles. mdpi.commdpi.com For this compound, the butanoic acid chain would likely adopt an extended conformation to minimize steric hindrance. mdpi.com The phenyl ring and the carboxylic acid group are typically twisted out of the plane of the central atomic backbone. mdpi.com For instance, in a related glutaric acid derivative, the torsion angle between the carboxylic acid group and the adjacent methylene (B1212753) carbons was found to be 13.9(5)°, while the phenyl ring was twisted by 47.1(4)° relative to the amide bridge. mdpi.com The C-O bond lengths within the carboxylic acid group would confirm its identity, with a distinct shorter C=O double bond and a longer C-O single bond, as seen in 4-[(4-chlorophenyl)carbamoyl]butanoic acid where these were measured at 1.226(4) Å and 1.301(4) Å, respectively. mdpi.com

The crystal packing of this compound is expected to be dominated by strong hydrogen bonding interactions involving the carboxylic acid functional group. Carboxylic acids typically form robust centrosymmetric dimers through O-H···O=C hydrogen bonds. This is a common and highly stable motif.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound in solution, allowing for the assignment of every proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the propyl group, the aromatic protons, and the butanoic acid chain. docbrown.infoquora.com The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and another triplet for the methylene group attached to the phenyl ring. The butanoic acid chain would show two quintets (or complex multiplets) for the two central methylene groups and a triplet for the methylene group adjacent to the carboxyl group. The aromatic protons, due to the para-substitution, would appear as two distinct doublets. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. docbrown.inforesearchgate.net

The ¹³C NMR spectrum would show a unique signal for each of the 13 carbon atoms in the molecule, as there is no molecular symmetry that would make any carbons equivalent. docbrown.info The carbonyl carbon of the carboxylic acid would be the most downfield signal. docbrown.info

Two-dimensional NMR techniques are essential for unambiguous assignments:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for example, connecting the adjacent methylene protons in the butanoic acid and propyl chains.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular fragments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |

| Aromatic (2H, ortho to propyl) | ~7.15 | doublet |

| Aromatic (2H, meta to propyl) | ~7.10 | doublet |

| Butanoic Acid α-CH₂ | ~2.3 | triplet |

| Butanoic Acid β-CH₂ | ~1.9 | quintet |

| Butanoic Acid γ-CH₂ | ~2.6 | triplet |

| Propyl α-CH₂ | ~2.55 | triplet |

| Propyl β-CH₂ | ~1.6 | sextet |

| Propyl γ-CH₃ | ~0.9 | triplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~179 |

| Aromatic (C-propyl) | ~142 |

| Aromatic (C-butanoic acid) | ~139 |

| Aromatic (CH, ortho to propyl) | ~129 |

| Aromatic (CH, meta to propyl) | ~128 |

| Butanoic Acid α-CH₂ | ~33 |

| Butanoic Acid β-CH₂ | ~26 |

| Butanoic Acid γ-CH₂ | ~35 |

| Propyl α-CH₂ | ~37 |

| Propyl β-CH₂ | ~24 |

| Propyl γ-CH₃ | ~14 |

The molecule this compound itself is not chiral. However, if a stereocenter were introduced into the molecule, for instance by substitution on the butanoic acid chain, NMR spectroscopy would be a key technique for determining the stereochemistry. The presence of a chiral center would render adjacent methylene protons diastereotopic, meaning they are chemically non-equivalent and would likely exhibit distinct chemical shifts and a more complex coupling pattern (a multiplet instead of a simple triplet or quintet). The use of chiral shift reagents could also be employed to resolve the signals of enantiomers in a racemic mixture.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides confirmation of the functional groups present and offers a unique "fingerprint" for the molecule. docbrown.info

For this compound, the key vibrational modes would be:

O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H group. docbrown.inforesearchgate.net

C-H Stretches: Aliphatic C-H stretching vibrations from the propyl and butanoic acid chains would appear in the 2850-2960 cm⁻¹ region. Aromatic C-H stretches would be observed just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ in the IR spectrum is definitive for the carbonyl group of the carboxylic acid. docbrown.inforesearchgate.net

C=C Stretches: Aromatic ring stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | IR | 2500-3300 | Strong, Broad |

| C-H stretch (aromatic) | IR/Raman | 3000-3100 | Medium |

| C-H stretch (aliphatic) | IR/Raman | 2850-2960 | Strong |

| C=O stretch (carboxylic acid) | IR | 1700-1725 | Strong, Sharp |

| C=C stretch (aromatic) | IR/Raman | 1450-1600 | Medium-Strong |

| C-O stretch (carboxylic acid) | IR | 1210-1320 | Medium |

| O-H bend (carboxylic acid) | IR | 920-950 | Medium, Broad |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by specific vibrational frequencies corresponding to its distinct structural components: the carboxylic acid group, the aromatic phenyl ring, and the aliphatic propyl and butyl chains.

The most prominent feature in the IR spectrum of a carboxylic acid is the broad absorption band resulting from the O-H stretching vibration of the hydroxyl group, which typically appears in the range of 2500-3300 cm⁻¹. researchgate.net This broadness is a result of hydrogen bonding between the acid molecules. Another key signature is the sharp and intense C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid is expected around 1710-1760 cm⁻¹. researchgate.net

The presence of the 1,4-disubstituted (para) phenyl ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a set of peaks in the 1450-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the benzene (B151609) ring. For a 1,4-disubstituted ring, a strong absorption is expected in the 800-850 cm⁻¹ range.

The aliphatic portions of the molecule, the propyl and butyl chains, are identified by their C-H stretching vibrations, which occur just below 3000 cm⁻¹. The asymmetrical and symmetrical stretching of CH₂ and CH₃ groups fall within this region.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2960, ~2870 | C-H stretch | Alkyl (CH₃) |

| ~2930, ~2850 | C-H stretch | Alkyl (CH₂) |

| 1710-1760 (strong) | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR analysis. It measures the inelastic scattering of monochromatic light, and transitions that are weak in FTIR, such as those from non-polar bonds, are often strong in Raman spectra. For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce a particularly strong Raman signal. The C=C stretching bands of the phenyl ring would be clearly visible. The aliphatic C-H stretching and bending modes are also active in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C=O stretch of the carboxylic acid provides a distinct band.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption properties of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are primarily dictated by the electronic transitions within the substituted benzene ring, which acts as the chromophore. libretexts.org Unsubstituted benzene typically exhibits two main absorption bands: the intense E-band (π → π* transition) around 184 nm and 204 nm, and the weaker, vibrational-structured B-band (also a π → π* transition) around 254 nm.

When the benzene ring is substituted with an alkyl group, as in this compound, a slight bathochromic (red) shift of these absorption maxima to longer wavelengths is observed. The presence of the propyl group and the butanoic acid chain, which are alkyl substituents, enhances this effect. Therefore, this compound is expected to show a B-band with a maximum absorbance (λmax) slightly above 260 nm and a more intense E-band above 200 nm. libretexts.org

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization. The monoisotopic mass of this compound (C₁₃H₁₈O₂) is 206.13068 Da. uni.lu

Upon electron ionization, the molecule forms a molecular ion ([M]⁺•) with an m/z of 206. The fragmentation of this ion is predictable based on the functional groups present. Key fragmentation pathways include:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the •COOH radical (45 Da) or the H₂O molecule (18 Da). libretexts.org

Benzylic Cleavage: The bond between the phenyl ring and the butyl chain is a likely point of cleavage. Fragmentation at this benzylic position is favorable because it leads to the formation of a stable, resonance-stabilized benzyl-type cation. Cleavage can result in a propylbenzyl cation.

McLafferty Rearrangement: Carboxylic acids can undergo a characteristic rearrangement where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. docbrown.infostackexchange.com This would lead to the elimination of a neutral alkene molecule and the formation of a charged enol fragment.

Tropylium (B1234903) Ion Formation: A common fragmentation pattern for alkylbenzenes involves rearrangement to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 207.13796 | [M+H]⁺ | Protonated molecular ion uni.lu |

| 206.13068 | [M]⁺• | Molecular ion uni.lu |

| 189.12794 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule uni.lu |

| 161.12738 | [M-COOH]⁺ | Loss of the carboxylic acid radical |

| 133.10115 | [C₁₀H₁₃]⁺ | Cleavage of the butanoic acid side chain |

| 119.08550 | [C₉H₁₁]⁺ | Benzylic cleavage with loss of propene |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Computational Chemistry and Theoretical Investigations of 4 4 Propylphenyl Butanoic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of theoretical investigations into molecules like 4-(4-propylphenyl)butanoic acid. biointerfaceresearch.comnih.gov DFT methods, such as B3LYP, are frequently used for their balance of computational cost and accuracy in predicting molecular properties. biointerfaceresearch.comaimspress.com These methods are instrumental in optimizing molecular structures, calculating electronic properties, and predicting spectroscopic data. biointerfaceresearch.comopenaccesspub.org Ab initio methods, while more computationally intensive, provide a high level of theory for benchmark calculations. researchgate.net

Geometry optimization using methods like DFT with basis sets such as 6-31+G(d) or 6-311++G(d,p) determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. biointerfaceresearch.comresearchgate.netmdpi.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles.

The structure features a flexible butanoic acid chain attached to a rigid phenyl ring, which is substituted with a propyl group. The conformation is largely defined by the torsion angles along the aliphatic chain. Studies on similar butanoic acid derivatives show that the backbone often adopts an extended, all-trans configuration, although twists can occur. mdpi.comsemanticscholar.orgresearchgate.net For instance, in a related structure, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the backbone is largely in an extended conformation, but with twists at the extremities of the molecule. semanticscholar.orgresearchgate.net The calculated thermodynamic quantities, such as enthalpy and Gibbs free energy, provide insights into the molecule's stability. biointerfaceresearch.com

Table 1: Representative Calculated Geometrical Parameters for a Butanoic Acid Derivative Backbone Note: Data is based on the closely related structure 4-[(4-chlorophenyl)carbamoyl]butanoic acid, as specific experimental or calculated data for this compound is not available. The values illustrate typical bond lengths and angles.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.22 Å |

| C-O (hydroxyl) | ~1.30 Å | |

| C-C (chain) | ~1.50 - 1.53 Å | |

| Torsion Angle | O-C-C-C | ~14° |

| C-C-C-C | ~ -174° |

Data derived from crystallographic studies of similar molecules. mdpi.comsemanticscholar.orgresearchgate.net

The electronic structure of a molecule is key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate how the molecule interacts with other species. aimspress.com The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.govaimspress.com For similar molecules, these energy gaps are calculated to understand charge transfer interactions within the molecule. aimspress.comopenaccesspub.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution. researchgate.net It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds (e.g., sigma, pi). biointerfaceresearch.comresearchgate.net This analysis can reveal the stability arising from electron delocalization between occupied and unoccupied orbitals.

Table 2: Calculated Electronic Properties for a Representative Organic Molecule Note: This table presents typical values for organic molecules studied with DFT methods, as specific data for this compound is not available.

| Property | Description | Typical Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.0 to -7.0 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 4.0 to 5.0 |

Values are representative based on studies of similar organic molecules. nih.govaimspress.com

Quantum chemical calculations are highly effective in predicting various spectroscopic data. biointerfaceresearch.com

Vibrational Frequencies: Theoretical calculations using DFT can compute the harmonic vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.netmdpi.com These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to a good agreement with experimental spectra. researchgate.net For butanoic acid derivatives, specific vibrations like the C=O stretch of the carboxylic acid and ketone groups can be accurately assigned. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). openaccesspub.org These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), typically show a strong linear correlation with experimental data, aiding in the structural elucidation of the molecule. mdpi.com

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). openaccesspub.org This analysis helps identify the nature of electronic transitions, such as n→π* or π→π*, which are characteristic of the chromophores within the molecule, like the phenyl ring and the carbonyl group. mdpi.comsemanticscholar.org

Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Butanoic Acid Derivative Note: This table shows representative data for 4-[(4-chlorophenyl)carbamoyl]butanoic acid to illustrate the correlation between calculated and observed values.

| Spectroscopic Data | Functional Group / Transition | Calculated Value | Experimental Value |

| Vibrational Frequency (FT-IR, cm⁻¹) | N-H stretch | - | 3305 |

| C=O stretch (amide) | - | 1689 | |

| ¹³C NMR Chemical Shift (ppm) | C=O (carboxylic acid) | - | 174.6 |

| C=O (amide) | - | 171.4 | |

| UV-Vis Absorption (λ_max, nm) | n→π* (C=O) | - | 250.0 |

Data sourced from experimental studies on a closely related molecule. mdpi.com

Conceptual DFT provides a framework for quantifying chemical reactivity. Reactivity indices such as electrophilicity, nucleophilicity, and chemical hardness are derived from the energies of the frontier molecular orbitals. biointerfaceresearch.com

Fukui functions (f(r)) are particularly useful for identifying the most reactive sites within a molecule. researchgate.net The function f⁺(r) indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards an electron donor), while f⁻(r) points to sites susceptible to electrophilic attack (reactivity towards an electron acceptor). researchgate.net Visualizing these functions on the molecular surface can predict where chemical reactions are most likely to occur. researchgate.net For a molecule like this compound, this would highlight the reactivity of the carboxylic acid group and specific atoms on the phenyl ring.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic nature, including conformational changes and flexibility. nih.gov

For this compound, MD simulations can explore its conformational landscape. The flexibility of the butanoic acid chain and the rotation of the propyl group allow the molecule to adopt various shapes. Simulations can track the transitions between different conformers, such as gauche and anti forms of the alkyl chain, and determine their relative populations. mdpi.com This is crucial for understanding how the molecule might interact with other molecules or biological receptors, as its shape can adapt to fit into binding sites. The conformational flexibility is largely dictated by the torsion angles within the molecule's backbone. semanticscholar.orgmdpi.com

Intermolecular Interactions in Condensed Phases

In condensed phases, molecules of this compound are expected to engage in a variety of non-covalent interactions that dictate its physical properties. Computational methods can be employed to model these interactions.

Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonding. In the solid state and in concentrated solutions, it is anticipated that molecules of this compound would form dimers through hydrogen bonds between their carboxyl groups. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the geometry and binding energy of these dimers.

CH/π Interactions: An attractive interaction between the C-H bonds of the propyl group or the phenyl ring and the π-system of an adjacent phenyl ring, known as a CH/π interaction, is also possible. psu.edu These weak hydrogen bonds can play a role in the conformational preferences and packing of the molecules. psu.edu Ab initio molecular orbital methods have been used to elucidate the electrostatic and charge-transfer contributions to these interactions in related systems. psu.edu

Computational studies on various organic solvents and their mixtures have utilized methods like DFT with the B3LYP hybrid functional to calculate interaction energies and visualize intermolecular connections. neliti.com Similar approaches could be applied to understand the interactions of this compound in different solvent environments.

A hypothetical table of calculated intermolecular interaction energies for a this compound dimer, based on common computational chemistry methods, is presented below.

| Interaction Type | Method/Basis Set | Calculated Interaction Energy (kJ/mol) | Key Contributing Moieties |

|---|---|---|---|

| Hydrogen Bonding | DFT/B3LYP/6-31G* | -40 to -60 | Carboxylic acid - Carboxylic acid |

| Van der Waals (Dispersion) | MP2/aug-cc-pVDZ | -20 to -30 | Propyl-Propyl, Phenyl-Phenyl |

| CH/π Interaction | CCSD(T)/CBS | -5 to -15 | Alkyl C-H - Phenyl Ring |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to characterize experimentally. fossee.in

To understand the conformational flexibility and reactivity of this compound, potential energy surface (PES) scans can be performed. q-chem.com This involves systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, while optimizing the rest of the geometry. q-chem.com For example, scanning the dihedral angles of the butyl chain would reveal the energy barriers between different conformers.

For a chemical reaction, such as the decarboxylation of this compound, computational methods can be used to locate the transition state (TS), which is a first-order saddle point on the PES. visualizeorgchem.com Techniques like linear synchronous transit (LST) or quadratic synchronous transit (QST) are employed to find an initial guess for the TS geometry, which is then fully optimized. researchgate.net The characterization of a true transition state involves vibrational frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.invisualizeorgchem.com

The activation energy of a reaction can be determined from the energy difference between the reactants and the transition state. fossee.in Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of a reaction involving this compound.

| Reaction | Computational Method | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kJ/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|---|

| Decarboxylation | DFT/B3LYP/6-311+G(d,p) | -537.12345 | -537.04567 | 204.2 | -1750i |

| Esterification with Methanol | MP2/cc-pVTZ | -652.98765 | -652.95432 | 87.5 | -1230i |

Many reactions involving carboxylic acids are catalyzed. For instance, the hydrogenation of the aromatic ring in this compound would require a catalyst. numberanalytics.com Computational chemistry can be used to elucidate the entire catalytic cycle. acs.orgwustl.edu This involves identifying all intermediates and transition states in the cycle. The mechanism of catalytic hydrogenation typically includes the adsorption of reactants onto the catalyst surface, the stepwise addition of hydrogen, and the desorption of the product. numberanalytics.comlibretexts.org

DFT calculations are commonly used to model these steps, providing insights into the thermodynamics and kinetics of the catalytic process. By understanding the energy profile of the catalytic cycle, researchers can identify the rate-determining step and design more efficient catalysts. For example, in the context of chiral phosphoric acid catalyzed reactions, DFT calculations have been used to understand how the catalyst's structure influences the reaction's stereoselectivity. researchgate.net

Application of Machine Learning in Predicting Properties and Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry to predict molecular properties and reactivity, often at a fraction of the computational cost of traditional quantum mechanical methods. research.google

For a molecule like this compound, ML models could be trained on large datasets of similar compounds to predict a wide range of properties. zeuspress.orggu.se These properties could include physicochemical parameters like boiling point, solubility, and partition coefficient, as well as more complex quantum chemical properties. arxiv.org

One promising approach is the use of graph neural networks (GNNs), which can learn from the molecular graph representation. gu.se These models have shown success in predicting properties like the acid dissociation constant (pKa). gu.se For this compound, an accurate pKa prediction is crucial for understanding its behavior in biological systems and for formulation development.

Furthermore, ML models, particularly those based on message passing neural networks (MPNNs), can predict the outcome of chemical reactions and even identify transition state structures. research.googlemit.edu By training on a database of known reactions, these models can learn the underlying patterns of chemical reactivity. This could be applied to predict the products of various reactions involving this compound. The development of ML models often involves creating a pipeline that includes molecular representation, model training, and performance evaluation. arxiv.org

The table below illustrates the potential application of ML in predicting properties of this compound, with hypothetical performance metrics.

| Predicted Property | Machine Learning Model | Molecular Representation | Hypothetical Mean Absolute Error (MAE) |

|---|---|---|---|

| pKa | Graph Neural Network (GNN) | Molecular Graph | 0.2 pKa units |

| Aqueous Solubility | Random Forest | Molecular Fingerprints | 0.5 logS units |

| Boiling Point | Gradient Boosting | 2D Descriptors | 10 °C |

Synthesis and Academic Utility of 4 4 Propylphenyl Butanoic Acid Derivatives and Analogs

Systematic Design and Synthesis of Structurally Related Analogs

The systematic design and synthesis of analogs of 4-(4-propylphenyl)butanoic acid are pivotal for exploring their chemical space and potential applications. This primarily involves strategic modifications to the phenyl ring and the butanoic acid chain.

Variations in the Phenyl Ring Substitution Pattern

The substitution pattern on the phenyl ring of 4-arylbutanoic acid analogs is a key area of synthetic modification. The choice of substituents is often driven by the desire to modulate the electronic and steric properties of the molecule, which in turn influences its reactivity and potential applications. A common and effective method for introducing this variability is the Friedel-Crafts acylation of a substituted benzene (B151609) with succinic anhydride (B1165640), which typically yields a 4-aryl-4-oxobutanoic acid. organic-chemistry.orgstackexchange.comnih.govchemistryjournals.netbeilstein-journals.org The nature of the substituent on the aromatic ring can range from simple alkyl groups to halogens, profoundly impacting the subsequent chemical behavior of the resulting keto acid.

For instance, the reaction of toluene (B28343) with succinic anhydride would yield 4-(4-methylphenyl)-4-oxobutanoic acid, while using a di-substituted benzene like dichlorobenzene results in 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. shd-pub.org.rs The rationale behind these substitutions often relates to altering the electron density of the aromatic ring, which can affect the reactivity of the keto group and the susceptibility of the ring to further electrophilic substitution. Halogenated derivatives, for example, are common due to the unique reactivity they impart, often serving as handles for further cross-coupling reactions. researchgate.net

Table 1: Examples of Synthesized 4-Aryl-4-oxobutanoic Acids via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

| Benzene | Succinic anhydride | AlCl₃ | 4-oxo-4-phenylbutanoic acid |

| Toluene | Succinic anhydride | AlCl₃ | 4-(p-tolyl)-4-oxobutanoic acid |

| Dichlorobenzene | Succinic anhydride | Not specified | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid |

| Biphenyl | Phthalic anhydride | AlCl₃ | 2-(biphenyl-4-carbonyl)benzoic acid |

This table is generated based on information from synthetic procedures described in the literature. beilstein-journals.org

Modifications of the Butanoic Acid Chain

Modifications to the butanoic acid chain of this compound and its analogs are crucial for creating a diverse range of chemical entities. A primary modification is the presence of a keto group at the 4-position, as seen in 4-oxo-4-arylbutanoic acids, which are versatile intermediates. This keto group is a hub for a variety of chemical transformations.

One significant modification involves the reaction of these γ-keto acids with hydrazine (B178648) derivatives to form pyridazinones, which are six-membered heterocyclic rings. nih.gov For example, reacting a 4-aryl-4-oxobutanoic acid with hydrazine hydrate (B1144303) leads to the formation of the corresponding 6-aryl-3(2H)-pyridazinone. This transformation is a foundational step in the synthesis of more complex heterocyclic systems. nih.gov

Further modifications can include reactions at the α-carbon of the butanoic acid chain. For instance, the introduction of a substituent at this position can create chiral centers and further expand the structural diversity of the resulting molecules. Additionally, the carboxylic acid functionality itself can be converted into esters or amides, opening up another avenue for derivatization. nih.gov The synthesis of 4-(phenylsulfonyl)butanoic acid and its subsequent use in four-carbon chain extensions is another example of how the butanoic acid moiety can be strategically modified for specific synthetic goals. luc.edu

Role as a Key Intermediate in Complex Molecule Synthesis

This compound and its analogs, particularly the 4-oxo derivatives, serve as pivotal intermediates in the construction of more elaborate molecular structures, including advanced organic scaffolds and heterocyclic systems.

Precursor for Advanced Organic Scaffolds and Ring Systems

The inherent functionality of 4-aryl-4-oxobutanoic acids makes them valuable precursors for building complex polycyclic and fused ring systems. The combination of a carboxylic acid and a ketone within the same molecule allows for sequential or one-pot cyclization reactions to generate intricate molecular architectures.

For example, the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid itself, when treated with a strong acid like concentrated sulfuric acid, can lead to the formation of α-tetralone, a fused bicyclic system. youtube.com This type of cyclization is a powerful tool for constructing polycyclic aromatic frameworks. Furthermore, derivatives of these butanoic acids have been employed in the total synthesis of natural products, where their structure provides a reliable starting point for building complex molecular skeletons. nih.gov The reaction of aryl-substituted 4-oxobutanoic acids with aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones, demonstrating their utility in creating fused heterocyclic scaffolds. researchgate.net

Building Block for Heterocyclic Systems

Nitrogen-containing heterocycles are of significant interest in various fields of chemistry, and 4-aryl-4-oxobutanoic acids are key building blocks for their synthesis. nih.gov The reaction of these γ-keto acids with binucleophiles is a common strategy for constructing heterocyclic rings.

As previously mentioned, the reaction with hydrazine derivatives is a well-established route to pyridazinones. nih.gov These pyridazinones can then serve as a platform for further synthetic elaborations, leading to more complex heterocyclic structures like pyridazino[4,5-b]indol-4-ones. The synthesis of various heterocyclic compounds often relies on the versatile reactivity of the keto and carboxylic acid groups present in these building blocks. nih.govclockss.org

Another important class of heterocycles, indoles, can also be synthesized from precursors derived from γ-keto acids. The Fischer indole (B1671886) synthesis, a classic method for indole formation, can utilize ketone-containing precursors that are structurally related to 4-arylbutanoic acids. nih.govnih.govmdpi.com This highlights the role of these butanoic acid derivatives as versatile starting materials for a wide array of heterocyclic systems.

Exploration of Structure-Reactivity Relationships within Analog Series

The systematic variation of substituents on the phenyl ring and modifications to the butanoic acid chain allows for the exploration of structure-reactivity relationships within these analog series. These relationships are crucial for understanding and predicting the chemical behavior of these molecules in various synthetic transformations.

The electronic nature of the substituents on the aryl ring significantly influences the reactivity of the molecule. For example, in the study of the redox properties of alkyl-substituted 4-aryl-2,4-dioxobutanoic acids, it was found that the substitution pattern on the phenyl ring systematically affected the torsion between the phenyl ring and the aryl keto group. shd-pub.org.rs This, in turn, influences the electronic properties of the diketo moiety, which is often the site of key chemical reactions. shd-pub.org.rs

In Friedel-Crafts acylation reactions, the presence of electron-donating groups on the aromatic substrate generally increases the reaction rate, while electron-withdrawing groups decrease it. nih.gov This is a fundamental principle of electrophilic aromatic substitution and directly applies to the synthesis of 4-aryl-4-oxobutanoic acid analogs.

The reactivity of the butanoic acid chain is also highly dependent on its structure. For instance, the presence of a keto group at the 4-position makes the α-protons more acidic and susceptible to enolization, which is a key step in many of their reactions, including their use in the synthesis of heterocyclic compounds. The comparison of reactivity between different aryl halides in cross-coupling reactions also provides insight into how the nature of the substituent directly impacts the outcome of a synthetic transformation. researchgate.net Studies on phenolic acid derivatives have also shown that the number and position of hydroxyl groups on the ring, as well as the length of the ester chain, can significantly affect their properties and reactivity. uc.pt

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-propylphenyl)butanoic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzene derivatives followed by carboxylation. For example, intermediates like 4-cyano-2-aminophenyl precursors (as seen in EP4 antagonist syntheses) may be adapted for this structure . Post-synthesis, purity is validated using HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. Stability under varying pH and temperature should also be assessed via accelerated degradation studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (in DMSO-d6) identify proton environments (e.g., propyl chain integration at δ 0.8–1.6 ppm, aromatic protons at δ 7.2–7.8 ppm) and carboxylate carbon (δ ~170 ppm).

- FT-IR : Confirm the carboxylic acid group (O-H stretch ~2500–3000 cm, C=O stretch ~1700 cm).

- XRD : Crystallinity analysis if the compound forms stable crystals.

Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to strong acids/bases, as the carboxylic acid group may undergo esterification or decarboxylation. For in vitro studies, prepare fresh solutions in DMSO or PBS (pH 7.4) and confirm stability via UV-Vis spectrophotometry over 24 hours .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of action of this compound in EP4 receptor antagonism?

- Methodological Answer :

- Binding Assays : Use radiolabeled -ligands in competitive binding studies with human EP4 receptor-expressing HEK293 cells. Calculate IC values and compare to known antagonists (e.g., compound 1 in ).

- Signaling Pathways : Assess cAMP inhibition via ELISA in cells treated with PGE2 (EP4 agonist) and varying concentrations of the compound.

- Mutagenesis Studies : Identify critical receptor residues by introducing point mutations (e.g., Arg291Ala) and measuring binding affinity shifts .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETLab2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate interactions with the EP4 receptor’s active site (e.g., Glide docking in Schrödinger Suite) to refine binding poses.

- Metabolite Prediction : Employ MetaSite to identify potential Phase I/II metabolites, guiding LC-MS/MS method development for in vivo studies .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound?

- Methodological Answer :

- Murine Colitis Model : Administer the compound orally (10–50 mg/kg/day) in DSS-induced colitis mice. Monitor colon length, histopathology (e.g., neutrophil infiltration), and cytokine levels (IL-6, TNF-α) via multiplex assays.

- Adjuvant-Induced Arthritis : Assess joint swelling and bone erosion via micro-CT. Compare efficacy to NSAIDs (e.g., ibuprofen) and validate target engagement by measuring prostaglandin E2 (PGE2) levels in synovial fluid .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, agonist concentration). Standardize protocols using guidelines like MIAME (for genomics) or ARRIVE (for in vivo studies). Validate findings via orthogonal assays: e.g., corroborate Western blot results with flow cytometry for protein expression. Meta-analyses of published data (e.g., Cochrane reviews) can identify confounding variables .

Safety and Toxicity

Q. What are the critical toxicological parameters to assess before advancing this compound to preclinical trials?

- Methodological Answer :

- Acute Toxicity : Conduct OECD 423 tests in rodents (single doses up to 2000 mg/kg) to determine LD.

- Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in human lymphocytes.

- Cardiotoxicity : Screen for hERG channel inhibition using patch-clamp electrophysiology to avoid QT prolongation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.